molecular formula C16H24N4O2S B2588581 N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]cyclopropanesulfonamide CAS No. 2034346-70-6

N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]cyclopropanesulfonamide

Cat. No.: B2588581
CAS No.: 2034346-70-6
M. Wt: 336.45
InChI Key: JIVLJHPNZJLIRK-UHFFFAOYSA-N
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Description

N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]cyclopropanesulfonamide is a complex organic compound that has garnered significant interest in various fields of scientific research This compound is characterized by its unique structure, which includes a quinazoline ring, a piperidine ring, and a cyclopropanesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]cyclopropanesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Quinazoline Ring: The quinazoline ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Piperidine Ring Formation: The piperidine ring is introduced through a nucleophilic substitution reaction, where a suitable amine reacts with a halogenated precursor.

    Cyclopropanesulfonamide Introduction:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow reactors to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]cyclopropanesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinazoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced quinazoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or halides, often under mild to moderate temperatures.

Major Products Formed

The major products formed from these reactions include quinazoline N-oxides, reduced quinazoline derivatives, and various substituted quinazoline compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]cyclopropanesulfonamide has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: It is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]cyclopropanesulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit specific enzymes involved in disease pathways, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)-1-naphthamide
  • N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)-4-piperidinyl]cyclopropanecarboxamide
  • N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)-2-(o-tolyl)acetamide

Uniqueness

N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]cyclopropanesulfonamide is unique due to its specific combination of structural features, which confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]cyclopropanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N4O2S/c21-23(22,13-5-6-13)19-12-7-9-20(10-8-12)16-14-3-1-2-4-15(14)17-11-18-16/h11-13,19H,1-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIVLJHPNZJLIRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NC=N2)N3CCC(CC3)NS(=O)(=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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